Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13403507
InChI: InChI=1S/C15H20FNO3/c1-19-14-4-3-11(9-13(14)16)10-17-7-5-12(6-8-17)15(18)20-2/h3-4,9,12H,5-8,10H2,1-2H3
SMILES: COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)OC)F
Molecular Formula: C15H20FNO3
Molecular Weight: 281.32 g/mol

Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate

CAS No.:

Cat. No.: VC13403507

Molecular Formula: C15H20FNO3

Molecular Weight: 281.32 g/mol

* For research use only. Not for human or veterinary use.

Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate -

Specification

Molecular Formula C15H20FNO3
Molecular Weight 281.32 g/mol
IUPAC Name methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C15H20FNO3/c1-19-14-4-3-11(9-13(14)16)10-17-7-5-12(6-8-17)15(18)20-2/h3-4,9,12H,5-8,10H2,1-2H3
Standard InChI Key NHCLUFRNAPVOBK-UHFFFAOYSA-N
SMILES COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)OC)F
Canonical SMILES COC1=C(C=C(C=C1)CN2CCC(CC2)C(=O)OC)F

Introduction

Molecular Formula and Weight

  • Molecular Formula: C14H18FNO3

  • Molecular Weight: Approximately 267.30 g/mol .

Structural Features

The compound consists of:

  • A piperidine ring substituted at the 4-position with a carboxylate group.

  • A benzyl group attached to the nitrogen atom of the piperidine ring, featuring a fluorine atom at the meta position and a methoxy group at the para position on the phenyl ring.

Chemical Identifiers

  • IUPAC Name: Methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate .

  • SMILES Notation: COC1=CC=C(C=C1CN2CCC(CC2)C(=O)OC)F .

  • InChIKey: DTKJIYJVOIPGOX-UHFFFAOYSA-N .

Synthesis Pathways

The synthesis of methyl 1-[(3-fluoro-4-methoxyphenyl)methyl]piperidine-4-carboxylate typically involves:

  • Formation of the Piperidine Core:

    • Starting from piperidine derivatives, functionalization at the 4-position introduces a carboxylic acid or ester group.

  • Benzylation:

    • The nitrogen atom of the piperidine is alkylated with a benzyl halide derivative containing the desired fluorine and methoxy substituents.

  • Esterification:

    • The carboxylic acid group can be converted into its methyl ester using reagents like methanol and acidic catalysts.

Medicinal Chemistry

This compound's structure suggests potential as a pharmacophore in drug development due to:

  • The presence of a piperidine ring, which is common in bioactive molecules.

  • Substituents like fluorine that enhance metabolic stability and binding affinity in drug-receptor interactions.

Potential Therapeutic Uses

While specific biological activities for this compound are not explicitly documented, similar compounds have been investigated for:

  • Central nervous system (CNS) disorders (e.g., Alzheimer's disease).

  • Anti-inflammatory or analgesic properties due to their interaction with neurotransmitter pathways .

Spectroscopic Characterization

To confirm its structure, typical analytical methods include:

  • NMR Spectroscopy: Identifies hydrogen and carbon environments.

  • Mass Spectrometry (MS): Confirms molecular weight.

  • Infrared (IR) Spectroscopy: Detects functional groups like esters (C=O stretch) and aromatic rings.

Computational Predictions

Drug-likeness evaluations using tools like SwissADME predict favorable absorption, distribution, metabolism, and excretion (ADME) properties for compounds with similar frameworks .

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